molecular formula C20H14N2O3 B13146018 [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid CAS No. 112734-39-1

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid

Cat. No.: B13146018
CAS No.: 112734-39-1
M. Wt: 330.3 g/mol
InChI Key: JXHNNEZYILNGEE-UHFFFAOYSA-N
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Description

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: is a chemical compound that features a phenanthroline moiety linked to a phenoxyacetic acid group. Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid typically involves the reaction of 4-bromophenoxyacetic acid with 1,10-phenanthroline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the coupling reaction .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenanthroline moiety can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the phenoxyacetic acid .

Mechanism of Action

The mechanism of action of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid primarily involves its ability to chelate metal ions. This chelation can affect various molecular targets and pathways, including:

Biological Activity

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing literature on its synthesis, biological evaluation, and mechanisms of action, highlighting its significance in various therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenoxyacetic acid derivatives with 1,10-phenanthroline. The resulting compound has been characterized using techniques such as NMR spectroscopy and crystallography, confirming its structural integrity and purity.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and annexin V staining assays .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer metabolism and progression:

  • Aromatase Inhibition : Studies indicate that this compound acts as a moderate inhibitor of aromatase, an enzyme involved in estrogen biosynthesis. The inhibition constant (IC50) was reported at approximately 25 µM .
  • Kinase Activity : Preliminary data suggest that this compound may inhibit certain kinases associated with tumor growth and survival pathways. For instance, it has shown potential as an inhibitor of DYRK1A with an IC50 value around 30 µM .

Antimicrobial Activity

In addition to anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa500 µg/mL

These findings suggest that the compound may have therapeutic potential in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. Mechanistic studies revealed increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • In Vivo Efficacy : In animal models of cancer, administration of this compound resulted in reduced tumor growth rates and improved survival outcomes compared to control groups receiving placebo treatments .

Properties

CAS No.

112734-39-1

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

2-[4-(1,10-phenanthrolin-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C20H14N2O3/c23-18(24)12-25-15-6-3-13(4-7-15)16-9-11-22-20-17(16)8-5-14-2-1-10-21-19(14)20/h1-11H,12H2,(H,23,24)

InChI Key

JXHNNEZYILNGEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)OCC(=O)O)N=C1

Origin of Product

United States

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